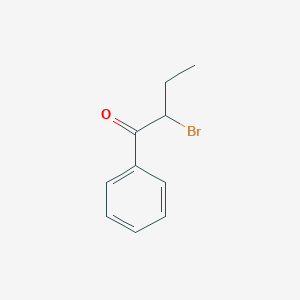

2-溴-1-苯基丁酮

描述

Synthesis Analysis

The synthesis of related brominated compounds involves various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another synthesis method for 1-bromobutane derivatives involves the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst . These methods suggest that the synthesis of 2-Bromo-1-phenylbutan-1-one could potentially be achieved through similar bromination reactions involving appropriate phenyl and butanone precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined using X-ray diffraction, revealing a nearly planar configuration of the central eight atoms of the molecule . Similarly, the structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was established through X-ray diffraction analysis, showing a transconformation of the hydrogen atoms in the C8=C9 bond . These findings indicate that the molecular structure of 2-Bromo-1-phenylbutan-1-one could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds can be studied through various chemical reactions. For instance, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, showing that it can undergo reduction to the corresponding alcohol and react with primary amines to form heterocycles . Additionally, 1-bromo-4-acyloxybutanes were used in an intramolecular darzens reaction to prepare 2,7-dioxabicyclo[4.1.0] heptanes . These studies suggest that 2-Bromo-1-phenylbutan-1-one may also participate in similar reactions, potentially serving as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a density of 1.31 g/cc at 13°C and undergoes a phase transition at about -114°C . The surface behavior of 1-bromobutane with isomeric butanol mixtures was studied, revealing information about surface tensions and thermodynamic properties . These findings provide a basis for inferring the physical and chemical properties of 2-Bromo-1-phenylbutan-1-one, which may exhibit similar characteristics such as phase behavior and surface activity.

科学研究应用

Molecular Separation and Adsorption

研究已经突出了与2-溴-1-苯基丁酮相关的分子结构在分离卤代烷异构体方面的应用。具体来说,一种leggero pillararene衍生物BrP[5]L已被证明可以几乎完美地选择性地分离1-/2-溴代烷异构体。这种材料的非晶和非多孔特性使其能够从混合物中吸附某些溴代烷,实现高纯度水平,利用了某些烷基负载结构的热稳定性。这种创新方法为工业应用中的分离技术提供了新的维度(Wu et al., 2022)。

对映选择性合成

该化合物已被用于α-羟基酮的对映选择性合成,展示了2-溴-1-苯基丁酮衍生物在有机合成中的潜力。使用二硫醚氧化物单元作为不对称构建块和改良的Sharpless对映选择性硫氧化技术已导致产生具有高对映过量的2-(R)和2-(S)-羟基-1-苯基丁酮。这突显了该化学物质在需要对分子构型进行精确控制的复杂合成过程中的作用(Page, Purdie & Lathbury, 1996)。

热解和反应动力学

2-溴-1-苯基丁酮及其衍生物也是热解和反应动力学研究的一个研究课题。对这些化合物的消除速率和某些反应的单分子性质的调查为了解它们的热稳定性和反应机制提供了宝贵的见解。这项研究对于理解这些化合物在高温条件下的行为至关重要,对它们在各种工业过程中的应用具有重要意义(Chuchani & Dominguez, 1983)。

晶体结构和生物活性

相关N-(α-溴酰基)-α-氨基酯的合成和结构分析为这些化合物的晶体结构和潜在生物活性提供了见解。了解这些化合物的细胞毒性、抗炎和抗菌活性,以及理化性质,扩展了这些化合物在制药研究中的范围。这些研究还涉及体外毒理学评估,以确定这些化合物在潜在治疗用途中的安全性评估(Yancheva et al., 2015)。

安全和危害

“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .

属性

IUPAC Name |

2-bromo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOJNYNXYLUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

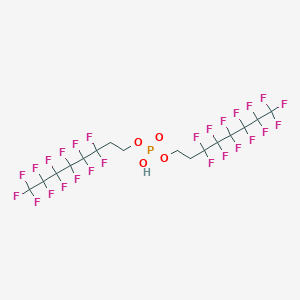

CCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995045 | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-phenylbutan-1-one | |

CAS RN |

73908-28-8, 877-35-0 | |

| Record name | alpha-Bromobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)